molecular formula C15H11ClFN5O B4699959 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

Cat. No. B4699959
M. Wt: 331.73 g/mol
InChI Key: ZJIPBJDFJGTLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, also known as CFTR inhibitor-172, is a small molecule compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 works by binding to a specific site on the 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide protein, known as the inhibitor binding site. This binding prevents the 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide protein from opening and allowing chloride ions to pass through, which reduces the movement of salt and water in and out of cells. This results in the reduction of mucus production and improved lung function in CF patients.
Biochemical and Physiological Effects
2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 has been shown to be effective in reducing mucus production and improving lung function in CF patients. It has also been shown to be effective in reducing inflammation and preventing bacterial infections in the lungs. Additionally, 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 has been shown to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 is its specificity for the 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide protein, which makes it a promising therapeutic agent for CF patients. Additionally, 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 has been shown to have a relatively low toxicity profile, making it a safe and well-tolerated treatment option. However, one of the main limitations of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 is its poor solubility, which can make it difficult to administer in clinical settings.

Future Directions

There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172. One area of focus is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of focus is the identification of new therapeutic applications for 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172, such as its potential use in treating other respiratory diseases or cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 and to identify potential drug interactions and side effects.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog airways and cause infections. 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide) protein, which is responsible for regulating the movement of salt and water in and out of cells. By inhibiting 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, 2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide inhibitor-172 can help to reduce the production of thick mucus and improve lung function in CF patients.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c16-12-5-2-6-13(17)11(12)8-14(23)18-10-4-1-3-9(7-10)15-19-21-22-20-15/h1-7H,8H2,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPBJDFJGTLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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